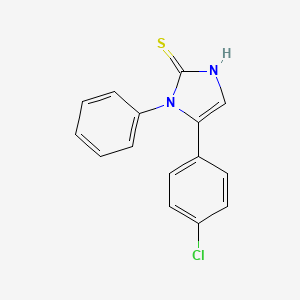
5-(4-chlorophenyl)-1-phenyl-1H-imidazole-2-thiol
Vue d'ensemble
Description
Imidazole is a planar five-membered ring. It is a part of several important biologically active compounds. The phenyl group is a functional group made up of six carbon atoms in a cyclic arrangement with alternating single and double bonds, resembling benzene. The chlorophenyl group is a derivative of the phenyl group, where one hydrogen atom is replaced by a chlorine atom .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including FT-IR, NMR, and HRMS . Computational methods such as Density Functional Theory (DFT) can also be used to predict the molecular structure .
Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various experimental and computational methods. For instance, the reactivity of a compound can be analyzed using Frontier Molecular Orbital (FMO) analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined experimentally or predicted using computational methods. These properties include melting point, boiling point, solubility, and reactivity .
Applications De Recherche Scientifique
Antioxidant and Antimicrobial Potential
Imidazole derivatives, including compounds structurally similar to 5-(4-chlorophenyl)-1-phenyl-1H-imidazole-2-thiol, have been extensively studied for their antioxidant and antimicrobial properties. For instance, derivatives have shown promise as radical scavengers and defense system inducers, highlighting their potential as novel antioxidants with the ability to mitigate oxidative stress and possibly support endogenous defense mechanisms against various pathogens (Shehzadi et al., 2018).
Structural Analysis and Molecular Design
Structural analysis through X-ray diffraction and other spectroscopic methods provides essential insights into the molecular architecture of imidazole derivatives, facilitating the design of molecules with enhanced biological activity. These analyses contribute to a deeper understanding of the structural requirements for biological activity and aid in the development of more effective and targeted therapeutic agents (Sharma et al., 2017).
Potential in Anticancer Research
Some imidazole derivatives have been investigated for their anticancer properties, demonstrating significant activity against various cancer cell lines. This suggests that compounds like 5-(4-chlorophenyl)-1-phenyl-1H-imidazole-2-thiol could be explored further for their potential in cancer therapy, offering a foundation for the development of new anticancer agents (Gomha et al., 2014).
Corrosion Inhibition
Research into imidazole derivatives also extends to their application in industrial contexts, such as their use as corrosion inhibitors for metals. These compounds can form protective layers on metal surfaces, significantly reducing corrosion rates in aggressive environments. This application is particularly relevant in industries where metal longevity and integrity are crucial (Bentiss et al., 2007).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-3-phenyl-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S/c16-12-8-6-11(7-9-12)14-10-17-15(19)18(14)13-4-2-1-3-5-13/h1-10H,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHUPNVZKHINMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CNC2=S)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-1-phenyl-1H-imidazole-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2846425.png)
![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2846428.png)
![Methyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate](/img/structure/B2846430.png)
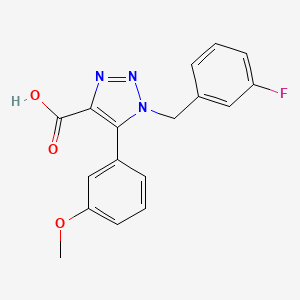
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide](/img/structure/B2846432.png)
![4-benzoyl-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2846433.png)
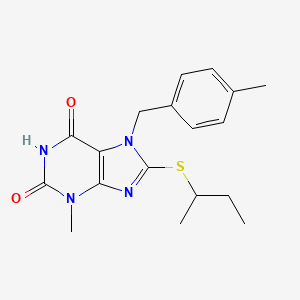
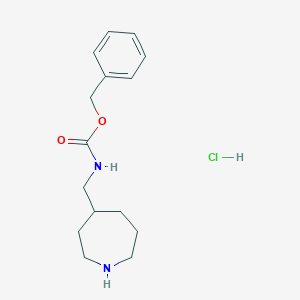
![4-Chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2846438.png)
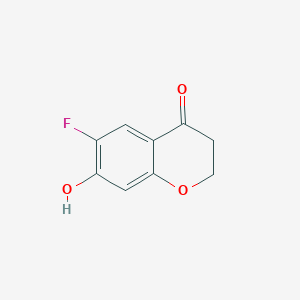
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2846440.png)
![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(3-methoxypropyl)-2-furamide](/img/structure/B2846441.png)
![2,3,13,14-Tetrabromo-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B2846442.png)
![3-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid](/img/structure/B2846443.png)